molecular formula C16H25N3O2 B1271478 tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate CAS No. 852180-47-3

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Cat. No.: B1271478
CAS No.: 852180-47-3
M. Wt: 291.39 g/mol
InChI Key: TTXMFUXVXBAVIP-UHFFFAOYSA-N
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Safety and Hazards

This compound is considered hazardous. It has a GHS06 signal word of “Danger” and a hazard statement of H301 . Precautionary measures include P301+P310 .

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression .

Cellular Effects

The effects of This compound on different types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it has been shown to impact gene expression, leading to changes in the production of specific proteins .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for these pathways, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are essential for its function. It is transported by specific transporters and binding proteins, which help in its localization and accumulation in certain cellular compartments. These processes are crucial for its activity and effectiveness .

Subcellular Localization

The subcellular localization of This compound plays a significant role in its activity. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its function and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate with aminomethylbenzene under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is unique due to its specific structure, which provides optimal flexibility and rigidity required for effective PROTAC development. Its ability to enhance the 3D orientation of bifunctional protein degraders makes it a valuable compound in targeted protein degradation research .

Properties

IUPAC Name

tert-butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-12,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXMFUXVXBAVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377163
Record name tert-Butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-47-3
Record name 1,1-Dimethylethyl 4-[4-(aminomethyl)phenyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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